molecular formula C15H18F2N2OS B8735921 (5-(3,5-Difluorophenylthio)-1-ethyl-4-isopropyl-1H-imidazol-2-yl)methanol CAS No. 178979-26-5

(5-(3,5-Difluorophenylthio)-1-ethyl-4-isopropyl-1H-imidazol-2-yl)methanol

Cat. No. B8735921
M. Wt: 312.4 g/mol
InChI Key: FYQXJQUOOZKYHE-UHFFFAOYSA-N
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Patent
US05910506

Procedure details

In 5 ml of ethanol was dissolved 300 mg (0.75 mmol)of 2-benzyloxymethyl-5-(3,5-difluorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole (17z), followed by addition of 5N-HCl (10 ml)at room temperature with stirring and the mixture was reacted on an oil bath at 130° C. for 3 hours during which time the mixture was concentrated. The reaction mixture was cooled, and a saturated aqueous sodium bicarbonate solution was added to be weakly alkali. The mixture was extracted with ethyl acetate, the ethyl acetate layer was washed with water and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. The residual oil was crystallized from n-hexane, and filtered to give 160 mg of Compound I-36 (yield 68%). mp 102-104° C.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
2-benzyloxymethyl-5-(3,5-difluorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][C:10]1[N:11]([CH2:27][CH3:28])[C:12]([S:18][C:19]2[CH:24]=[C:23]([F:25])[CH:22]=[C:21]([F:26])[CH:20]=2)=[C:13]([CH:15]([CH3:17])[CH3:16])[N:14]=1)C1C=CC=CC=1.Cl>C(O)C>[F:25][C:23]1[CH:24]=[C:19]([S:18][C:12]2[N:11]([CH2:27][CH3:28])[C:10]([CH2:9][OH:8])=[N:14][C:13]=2[CH:15]([CH3:16])[CH3:17])[CH:20]=[C:21]([F:26])[CH:22]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Two
Name
2-benzyloxymethyl-5-(3,5-difluorophenylthio)-1-ethyl-4-isopropyl-1H-imidazole
Quantity
300 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)F)F)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted on an oil bath at 130° C. for 3 hours during which time the mixture
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
a saturated aqueous sodium bicarbonate solution was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil was crystallized from n-hexane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)SC1=C(N=C(N1CC)CO)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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